molecular formula C18H17BrN2O B2927118 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide CAS No. 852137-40-7

3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2927118
CAS No.: 852137-40-7
M. Wt: 357.251
InChI Key: TUUIRFDMGQGWAU-UHFFFAOYSA-N
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Description

3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is a synthetic small molecule with the CAS Number 852137-40-7 and a molecular formula of C18H17BrN2O . It features a benzamide scaffold, substituted with a bromine atom at the meta-position, which is linked via a methylene bridge to a 1,2-dimethyl-1H-indole moiety . The indole ring system is a privileged structure in medicinal chemistry and is prevalent in numerous biologically active compounds and approved drugs . This specific molecular architecture makes it a valuable building block and chemical intermediate for researchers exploring structure-activity relationships (SAR). Indole derivatives are known to regulate a wide array of proteins and genes implicated in cancer development, with several FDA-approved anticancer drugs containing an indole core . Furthermore, structurally similar N-substituted indole-benzamide compounds have been identified in scientific literature as potent and selective agonists for neurological targets such as the 5-HT 1F receptor, indicating potential research applications in the field of migraine and neurology . The presence of the bromine atom offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the creation of a diverse library of analogs for biological screening. This product, with a molecular weight of 357.2444 g/mol, is supplied for research purposes exclusively . It is intended for use in laboratory experiments only and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O/c1-12-8-15-9-13(6-7-17(15)21(12)2)11-20-18(22)14-4-3-5-16(19)10-14/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUIRFDMGQGWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Amidation: The brominated indole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of corresponding oxo or hydroxy derivatives.

    Reduction: Formation of reduced indole derivatives.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and benzamide group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Analogues
Compound Name Core Structure Substituents/Modifications Biological Relevance
3-Bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide Benzamide + indole 3-Br, 1,2-dimethylindole Hypothesized kinase inhibition
ZINC33268577 () Benzamide + pyridopyrimidine 3-Br, 4-methyl-3-[(9-methyl-4-oxopyrido)methoxy] VEGFR-2 inhibition
DN8 (3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide) () Benzamide + tetrazole 3-Br, tetrazole at meta position Potential metalloenzyme target
2-Chloro-5-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide () Benzamide + isoindole 2-Cl, 5-I, 1,3-dioxoisoindole Unknown (structural diversity)
Compound 14 () Benzamide + pyrimidinone 3-Br, pyrimidinone-pyrazole hybrid Adenylyl cyclase inhibition
Key Observations :

Halogenation : Bromine at the 3-position is common in ZINC33268577 and the target compound, whereas chlorine and iodine are seen in . Bromine’s moderate electronegativity balances reactivity and stability, making it favorable for drug design .

ZINC33268577’s pyridopyrimidine group mimics tivozanib’s shape (Shape Tanimoto = 0.803) but differs in H-bond acceptors (5 vs. 7 in tivozanib), affecting binding kinetics .

Rotatable Bonds : The target compound’s rotatable bonds (estimated 4–5) are fewer than ZINC1162830 (7), suggesting improved conformational rigidity and target selectivity .

Spectroscopic Data :
  • Melting Points : Bromo-indole derivatives (e.g., ’s compounds 34 and 35) exhibit melting points between 133–142°C, suggesting the target compound may fall within this range due to similar molecular weight and polarity .
  • NMR Trends : The 1,2-dimethylindole’s methyl groups would produce distinct singlets (~δ 2.5 ppm in ¹H NMR), contrasting with DN8’s tetrazole protons (δ 8–9 ppm) .

Biological Activity

3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom and an indole moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is C15H14BrN3O. The compound consists of a benzamide backbone with a bromine substituent and an indole group, which are known to contribute to its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds similar to 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide exhibit anticancer properties. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the effectiveness of indole-based compounds in targeting specific cancer pathways, suggesting that the presence of the indole ring enhances bioactivity against various cancer types .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Indole derivatives have shown promise in combating bacterial infections and may possess antifungal properties as well. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

3. Neuroprotective Effects

Indole compounds are also being investigated for neuroprotective effects. Some studies suggest that they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This aspect is particularly relevant given the rising incidence of neurodegenerative disorders globally.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
3-bromo-N-(1-methylindol-5-yl)benzamideBromine at different positionAnticancer activity
N-(indolyl)methylbenzamideLacks bromination but retains indoleAntimicrobial properties
3-bromo-N-(1H-indol-5-yl)acetamideAcetamide instead of benzamideNeuroprotective activity

The biological activity of 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide may be attributed to its ability to interact with various biological targets. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The bromine substituent may enhance the compound's lipophilicity, improving its cellular uptake and bioavailability .

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer efficacy of various indole derivatives, including those structurally similar to 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide. The results demonstrated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of indole derivatives in models of oxidative stress-induced neuronal damage. The study found that certain derivatives significantly reduced neuronal cell death and improved survival rates compared to controls .

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